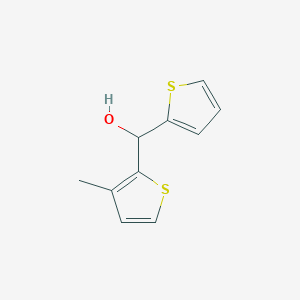
(3-Bromophenyl)(2,5-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is a brominated derivative of phenylmethanol, where the phenyl ring is substituted with bromine at the 3-position and two methyl groups at the 2- and 5-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,5-dimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(3-Bromophenyl)(2,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products include 3-bromo-2,5-dimethylbenzophenone or 3-bromo-2,5-dimethylbenzoic acid.
Reduction: The major product is 2,5-dimethylphenylmethanol.
Substitution: The major products depend on the nucleophile used, such as 3-aminophenyl(2,5-dimethylphenyl)methanol or 3-thiophenyl(2,5-dimethylphenyl)methanol.
科学的研究の応用
(3-Bromophenyl)(2,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromophenyl)(2,5-dimethylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its hydroxyl and bromine functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- (3-Chlorophenyl)(2,5-dimethylphenyl)methanol
- (3-Fluorophenyl)(2,5-dimethylphenyl)methanol
- (3-Iodophenyl)(2,5-dimethylphenyl)methanol
Uniqueness
(3-Bromophenyl)(2,5-dimethylphenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the methyl groups at the 2- and 5-positions provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
特性
IUPAC Name |
(3-bromophenyl)-(2,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(16)9-12/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWMOMUFOAXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














